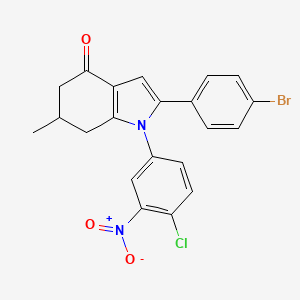

2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrClN2O3/c1-12-8-19-16(21(26)9-12)11-18(13-2-4-14(22)5-3-13)24(19)15-6-7-17(23)20(10-15)25(27)28/h2-7,10-12H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVERSTLFIWWDDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Br)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: 4-Bromobenzaldehyde, 4-chloro-3-nitrobenzaldehyde, and 6-methylindole.

Condensation Reaction: The initial step could involve a condensation reaction between 4-bromobenzaldehyde and 4-chloro-3-nitrobenzaldehyde to form an intermediate compound.

Cyclization: The intermediate compound undergoes cyclization with 6-methylindole under acidic or basic conditions to form the indole core.

Final Modifications: Further modifications, such as halogenation or nitration, might be required to achieve the final structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the methyl group.

Reduction: Reduction reactions could target the nitro group, converting it to an amine.

Substitution: Halogen atoms (bromine and chlorine) on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to 2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one. For instance, derivatives with similar structural motifs have demonstrated promising antibacterial and antifungal activities against various pathogens. The introduction of halogenated phenyl groups has been shown to enhance the efficacy of these compounds against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The compound's potential as an anticancer agent has garnered attention in recent research. Studies indicate that structurally related compounds exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar structural features have been evaluated for their ability to inhibit the proliferation of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using assays such as the Sulforhodamine B assay . The presence of nitro and halogen substituents is believed to play a crucial role in modulating biological activity.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its pharmacological properties. The incorporation of electron-withdrawing groups like nitro and halogens can significantly influence the compound's reactivity and interaction with biological targets .

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of synthesized derivatives resembling this compound, several compounds were tested against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that modifications to the core structure could yield potent agents for clinical use .

Study 2: Anticancer Screening

Another study focused on evaluating the anticancer properties of compounds structurally similar to this compound. The research demonstrated that specific derivatives showed substantial cytotoxicity against breast cancer cell lines. Molecular docking studies further elucidated the binding interactions between these compounds and their target proteins, providing insights into their mechanism of action .

Mechanism of Action

The mechanism of action would depend on the specific biological activity being investigated. Generally, indole derivatives interact with various molecular targets, such as enzymes or receptors, modulating their activity. The presence of halogen and nitro groups could enhance binding affinity or selectivity towards specific targets.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one (CAS 1024141-55-6)

- Structural Differences : Replaces the 4-chloro-3-nitrophenyl group in the target compound with a 3,4-dichlorophenyl moiety.

- Dichlorophenyl substituents may enhance lipophilicity compared to the nitro-containing analog, influencing membrane permeability in biological systems.

[1-(4-Bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic Acid

- Structural Differences : Features a carboxylic acid group at position 3 and additional methyl groups at positions 2 and 6.

- Implications :

Hypothesized Property Comparisons

- Electronic Effects : The nitro group in the target compound likely increases acidity at adjacent positions compared to chloro or methyl substituents, influencing tautomerism or binding affinity.

- Solubility : The dichlorophenyl analog’s higher lipophilicity may reduce aqueous solubility relative to the nitro-containing target compound.

- Crystallography : Hydrogen-bonding patterns (e.g., nitro vs. carboxylic acid groups) could lead to distinct crystal packing behaviors, as inferred from Etter’s graph-set analysis .

Biological Activity

The compound 2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one (CAS No. not specified) is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, synthesis, and relevant research findings, providing a comprehensive overview of its pharmacological potential.

- Molecular Formula: C21H16BrClN2O3

- Molecular Weight: 459.72 g/mol

- Structure: The compound features a trihydroindole core with bromine, chlorine, and nitro substituents on the phenyl rings.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of trihydroindoles can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action: These compounds may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

- Case Study: A study demonstrated that a related compound reduced the viability of breast cancer cells by over 70% at a concentration of 10 µM after 48 hours of treatment .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest:

- Inhibition of Bacterial Growth: Tests against common pathogens such as Staphylococcus aureus and Escherichia coli showed that the compound could inhibit growth at varying concentrations.

- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 25 to 100 µg/mL depending on the bacterial strain tested .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound:

- Cytokine Production: Research has indicated that it can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro.

- Animal Studies: In animal models, administration led to a significant decrease in paw edema, suggesting potential for treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of the Indole Core: Starting from an appropriate indole precursor.

- Substitution Reactions: Bromination and chlorination are performed on the phenyl rings.

- Nitro Group Introduction: The nitro group is introduced via electrophilic aromatic substitution.

Summary Table of Synthesis Steps

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Electrophilic Aromatic Substitution | Bromobenzene, Chlorobenzene | Reflux in organic solvent |

| 2 | Nitration | Nitric Acid | Ice bath conditions |

| 3 | Cyclization | Indole precursor | Heat under reflux |

Q & A

Basic: What are the recommended strategies for synthesizing 2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one?

Answer:

Synthesis typically involves multi-step protocols, starting with condensation reactions to form the indole core. Key steps include:

- Friedel-Crafts acylation to introduce the 4-bromophenyl group.

- Nitro-substitution at the 3-position of the chlorophenyl moiety using nitration mixtures (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

- Reductive alkylation for the 6-methyl-5,6,7-trihydroindol-4-one scaffold, employing NaBH₄ or LiAlH₄ in THF.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water).

Refer to analogous procedures for structurally related indole derivatives in and , which outline reaction conditions (e.g., 40°C for heterocyclic couplings) and solvent systems .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons, methyl group at C6).

- X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves stereochemistry. Use SHELX-2018 for structure solution and refinement .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).

- IR Spectroscopy: Identification of carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.

Advanced: How can crystallographic data discrepancies (e.g., bond lengths/angles) be resolved during structure refinement?

Answer:

- Software Tools: Use SHELXL for least-squares refinement, adjusting parameters like ADPs (anisotropic displacement parameters) and applying restraints for disordered regions .

- Validation: Cross-check with PLATON (e.g.,

checkCIF) to identify outliers in bond angles (e.g., C-C-C angles deviating >5° from ideal values) . - ORTEP-3 Visualization: Analyze thermal ellipsoids to distinguish static disorder from dynamic motion .

- Example: In , torsional angles (e.g., C6—C1—C2—C3) were refined iteratively to resolve steric clashes.

Advanced: How can hydrogen-bonding networks be systematically analyzed in the crystal lattice?

Answer:

- Graph Set Analysis: Apply Etter’s methodology ( ) to categorize motifs (e.g., D for donor, A for acceptor). For example, a R₂²(8) motif describes a cyclic dimer with two donors/acceptors.

- Software: Use Mercury (CCDC) or CrystalExplorer to generate hydrogen-bond tables, including metrics like D···A distances (e.g., 2.8–3.2 Å for O–H···O) and angles (>150°).

- Case Study: In , the nitro group forms a C(6) chain via N–O···H interactions, stabilizing the lattice.

Advanced: What are best practices for validating the structural model against experimental data?

Answer:

- Residuals: Ensure R1 < 0.05 and wR2 < 0.10 for high-resolution data.

- Electron Density Maps: Inspect difference maps (F₀ – F꜀) for unmodeled peaks (>0.5 e⁻/ų).

- Twinned Data: Use SHELXL’s TWIN/BASF commands for detwinning (common in polar space groups) .

- Thermal Parameters: Flag ADPs > 0.1 Ų for non-hydrogen atoms as potential disorder .

Advanced: How do substituents (e.g., nitro, bromo) influence molecular conformation and packing?

Answer:

- Steric Effects: Bulky groups (e.g., 4-bromophenyl) induce torsional strain. In , the C3–C4–C7–C8 dihedral angle (12.5°) reflects steric hindrance.

- Electronic Effects: The nitro group’s electron-withdrawing nature polarizes the indole ring, affecting π-π stacking distances (3.4–3.6 Å).

- Packing Analysis: Use Mercury to calculate Hirshfeld surfaces, highlighting contacts (e.g., Br···Cl interactions at 3.4 Å) .

Advanced: How should researchers address contradictions between experimental and computational data (e.g., DFT vs. XRD)?

Answer:

- Benchmarking: Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with XRD data. Discrepancies >0.05 Å in bond lengths suggest lattice effects.

- Energy Frameworks: Use CrystalExplorer to assess intermolecular energies (e.g., Coulombic vs. dispersion contributions) .

- Case Study: In , DFT overestimated C–Br bond lengths by 0.02 Å due to neglect of crystal packing forces.

Advanced: What synthons are predictable in co-crystals of this compound?

Answer:

- Nitro-Chloro Synthon: The 4-chloro-3-nitrophenyl group favors R₂²(8) motifs with co-formers like carboxylic acids (O–H···O–NO₂).

- Halogen Bonding: Br and Cl atoms act as sigma-hole donors to acceptors like pyridines (Cl···N ≈ 3.3 Å) .

- Design Strategy: Apply Etter’s rules to prioritize hydrogen-bond donors/acceptors in supramolecular synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.